molecular formula C23H28N4O9S2 B11113964 C23H28N4O9S2

C23H28N4O9S2

Cat. No.: B11113964
M. Wt: 568.6 g/mol
InChI Key: GECFLNOUXIAXFR-RUBXOHKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is a complex organic molecule that features a variety of functional groups, including amide, thiazole, and sulfonamide groups. It has a molecular weight of 568.62 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecan-8-yl]formamido}-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide involves multiple steps, including the formation of the core tricyclic structure and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized to maximize yield and minimize waste, often involving the use of automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the amide group may produce primary amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, this compound may be used as a probe to study enzyme activity or as a ligand in binding studies. Its functional groups allow for interactions with various biological targets .

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific proteins or enzymes, making it a candidate for drug development .

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-{[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecan-8-yl]formamido}-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and thiazole-containing molecules. Examples include sulfamethoxazole and thiazole orange .

Uniqueness

What sets 2-{[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecan-8-yl]formamido}-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide apart is its unique tricyclic structure combined with multiple functional groups. This combination provides a versatile platform for various chemical modifications and applications .

Properties

Molecular Formula

C23H28N4O9S2

Molecular Weight

568.6 g/mol

IUPAC Name

(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-oxo-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]ethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

InChI

InChI=1S/C23H28N4O9S2/c1-22(2)33-15-16(34-22)18-20(36-23(3,4)35-18)32-17(15)19(29)25-11-14(28)26-12-5-7-13(8-6-12)38(30,31)27-21-24-9-10-37-21/h5-10,15-18,20H,11H2,1-4H3,(H,24,27)(H,25,29)(H,26,28)/t15-,16+,17?,18-,20-/m1/s1

InChI Key

GECFLNOUXIAXFR-RUBXOHKTSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H]3[C@H](OC([C@@H]2O1)C(=O)NCC(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)OC(O3)(C)C)C

Canonical SMILES

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NCC(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.